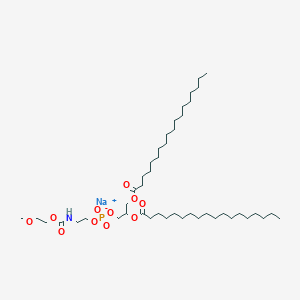

DSPE-MPEG(2000) (sodium salt)

Description

BenchChem offers high-quality DSPE-MPEG(2000) (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-MPEG(2000) (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLOHQKOADWDBV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87NNaO11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DSPE-MPEG(2000) (Sodium Salt): A Technical Guide to its Mechanism of Action in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) is a phospholipid-polymer conjugate that has become an indispensable tool in the field of drug delivery. Its primary mechanism of action revolves around the formation of a hydrophilic and sterically hindering layer on the surface of nanocarriers, such as liposomes and nanoparticles. This "stealth" technology significantly prolongs the systemic circulation time of these carriers by evading recognition and clearance by the mononuclear phagocyte system (MPS). The extended circulation half-life enhances the probability of the nanocarrier reaching its target site, particularly in tumors, through the enhanced permeability and retention (EPR) effect. This technical guide provides an in-depth exploration of the core mechanism of action of DSPE-MPEG(2000), supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action: The "Stealth" Effect

The fundamental role of DSPE-MPEG(2000) in drug delivery systems is to confer "stealth" characteristics to nanocarriers.[1][2][3] This is achieved through the unique amphiphilic nature of the molecule, which consists of a hydrophobic DSPE lipid anchor and a hydrophilic MPEG(2000) chain.[4][5] When incorporated into a lipid bilayer of a liposome (B1194612) or the surface of a nanoparticle, the DSPE anchor integrates within the hydrophobic core, while the long, flexible PEG chains extend into the aqueous environment.[6]

This PEGylated surface creates a hydrated layer that provides a steric barrier, physically hindering the adsorption of opsonins (blood serum proteins) onto the nanocarrier surface.[3] Opsonization is a critical step that marks foreign particles for recognition and phagocytosis by cells of the MPS, primarily macrophages located in the liver and spleen.[3][7] By preventing opsonization, DSPE-MPEG(2000)-coated nanocarriers can evade this immune surveillance, leading to a significant reduction in their clearance from the bloodstream.[8][9] This prolonged circulation time is a key determinant of the efficacy of passively targeted drug delivery systems.[1]

The extended presence in the bloodstream increases the likelihood of the nanocarriers accumulating in tissues with leaky vasculature, such as solid tumors. This phenomenon, known as the enhanced permeability and retention (EPR) effect, is a cornerstone of passive cancer drug targeting.[10]

Quantitative Insights: Pharmacokinetic Parameters

The incorporation of DSPE-MPEG(2000) into nanocarrier formulations has a profound and quantifiable impact on their pharmacokinetic profiles. The following table summarizes key parameters from various studies, illustrating the significant increase in circulation half-life and reduction in clearance.

| Formulation | Drug | Animal Model | Circulation Half-life (t½) | Clearance (CL) | Reference |

| Control (Non-PEGylated) Liposomes | - | Mice | ~1-2 hours | High | [11] |

| DSPE-PEG(2000) Liposomes | - | Mice | > 10 hours | Low | [11] |

| Ridaforolimus Solution | Ridaforolimus | Rat | ~2.3 hours | ~1.7 L/h/kg | [2][12] |

| DSPE-PEG(2000) Micelles | Ridaforolimus | Rat | ~3.9 hours | ~0.7 L/h/kg | [2][12] |

| Quercetin (B1663063)/Temozolomide Solution | Quercetin/Temozolomide | Rat | Short | Rapid | [1][13] |

| DSPE-PEG(2000) Nanoliposomes | Quercetin/Temozolomide | Rat | Significantly prolonged | Significantly delayed | [1][13] |

| Non-PEGylated Nanoemulsion | Danazol | Rat | Short | High | [3] |

| DSPE-PEG(2000) Nanoemulsion (6 mg/mL) | Danazol | Rat | Significantly prolonged | Significantly decreased | [3] |

Experimental Protocols

Preparation of DSPE-MPEG(2000)-Containing Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for preparing PEGylated liposomes.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid

-

Cholesterol

-

DSPE-MPEG(2000), sodium salt

-

Drug to be encapsulated (lipophilic or hydrophilic)

-

Chloroform (B151607) or a suitable organic solvent mixture

-

Phosphate-buffered saline (PBS), pH 7.4 or other aqueous buffer

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and DSPE-MPEG(2000) in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (primary phospholipid:cholesterol:DSPE-MPEG(2000)).

-

If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids.

-

If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

-

This process results in the formation of multilamellar vesicles (MLVs).[7]

-

-

Size Reduction:

-

To produce small unilamellar vesicles (SUVs) with a defined size, the MLV suspension is subjected to sonication (using a probe sonicator or bath sonicator) or extrusion.[4]

-

Extrusion involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) under high pressure.

-

-

Purification:

-

Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

-

In Vivo Pharmacokinetic and Biodistribution Study

This protocol outlines a typical animal study to evaluate the performance of DSPE-MPEG(2000)-containing nanocarriers.

Materials and Methods:

-

Prepared DSPE-MPEG(2000)-containing nanocarriers and control (non-PEGylated) formulations.

-

A suitable animal model (e.g., mice or rats).

-

Method for labeling the nanocarrier or drug for detection (e.g., fluorescent probe, radiolabel).

-

Anesthesia and surgical tools for blood collection and tissue harvesting.

-

Analytical instrumentation for quantification (e.g., fluorescence spectrophotometer, gamma counter, HPLC).

Procedure:

-

Animal Dosing:

-

Administer the nanocarrier formulations to the animals via intravenous (IV) injection (typically through the tail vein).[14]

-

-

Blood Sampling:

-

At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect blood samples from the animals.[14]

-

-

Sample Processing:

-

Process the blood samples to separate plasma or serum.

-

-

Drug/Nanocarrier Quantification:

-

Quantify the concentration of the drug or labeled nanocarrier in the plasma/serum samples using the appropriate analytical method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters such as circulation half-life (t½), area under the curve (AUC), and clearance (CL).

-

-

Biodistribution (Terminal Study):

-

At the final time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, heart, lungs, and tumor if applicable).

-

Homogenize the tissues and quantify the amount of accumulated drug or nanocarrier in each organ.

-

Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

-

Visualizing the Mechanism and Workflow

To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: The "Stealth" effect of DSPE-MPEG(2000).

Caption: Mechanism of passive tumor targeting via the EPR effect.

Caption: Workflow for evaluating DSPE-MPEG(2000) nanocarriers.

References

- 1. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. liposomes.ca [liposomes.ca]

- 12. mdpi.com [mdpi.com]

- 13. scienceopen.com [scienceopen.com]

- 14. nanomedicinelab.com [nanomedicinelab.com]

The Role of DSPE-PEG(2000) in Liposomes: A Technical Guide for Drug Development Professionals

Abstract: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a critical excipient in the development of advanced liposomal drug delivery systems. Its primary function is to create a hydrophilic, sterically-stabilized barrier on the surface of liposomes, a process known as PEGylation. This modification fundamentally alters the liposome's interaction with the biological environment, leading to significantly improved pharmacokinetic profiles and enhanced therapeutic efficacy. This guide provides an in-depth technical overview of the core functions of DSPE-PEG(2000), its impact on the physicochemical properties of liposomes, and detailed experimental protocols for the preparation and characterization of these "stealth" nanocarriers.

Introduction to "Stealth" Liposomes

Conventional liposomes, while promising drug carriers, are rapidly recognized and cleared from the bloodstream by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen. This opsonization and subsequent clearance severely limits their circulation time and reduces the amount of drug that reaches the target tissue. The incorporation of DSPE-PEG(2000) into the liposome (B1194612) bilayer is the most successful strategy to overcome this limitation. The DSPE portion serves as a lipid anchor, embedding itself within the liposome's membrane, while the long, flexible, and hydrophilic PEG(2000) chain extends into the aqueous exterior, creating a "stealth" characteristic.[1]

The "Stealth" Mechanism: Steric Hindrance and Evasion of the MPS

The fundamental role of the DSPE-PEG(2000) is to provide a steric barrier on the liposome surface.[2] This dense, hydrophilic layer of PEG chains physically prevents the adsorption of blood proteins, known as opsonins, onto the liposome surface.[3] By inhibiting opsonization, PEGylated liposomes evade recognition by macrophages of the MPS.[1] This evasion of the body's natural clearance mechanisms results in a dramatic increase in the circulation half-life of the liposome, allowing it to function as a long-circulating drug reservoir.[4][5]

Impact on Physicochemical Properties

The inclusion of DSPE-PEG(2000) has a profound effect on the key quality attributes of liposomal formulations. The molar percentage of DSPE-PEG(2000) incorporated is a critical parameter, typically ranging from 3 to 10 mol%, with 5-6 mol% being common for achieving optimal stealth characteristics and stability.[6]

Particle Size and Polydispersity Index (PDI)

Increasing the concentration of DSPE-PEG(2000) generally leads to a decrease in vesicle size.[7] The large, hydrated PEG headgroups cause steric repulsion between lipid bilayers, which can result in the formation of smaller, more unilamellar vesicles.[7] However, the relationship is not always linear; some studies have reported an initial increase in diameter at lower concentrations (e.g., 4 to 8 mol%) followed by a reduction at higher concentrations.[8]

Surface Charge (Zeta Potential)

Zeta potential is a measure of the electrostatic charge on the liposome surface and is a key predictor of colloidal stability. DSPE-PEG(2000) is anionic but its most significant effect is the shielding of the surface charge. The hydrophilic PEG layer shifts the plane of shear further from the particle surface, resulting in a zeta potential that is closer to neutral, often in the range of -4 mV to -15 mV.[5][9] This near-neutral charge further reduces non-specific interactions with plasma proteins.

Stability and Drug Retention

The steric barrier provided by PEG chains prevents the close approach of liposomes to one another, thereby inhibiting aggregation and enhancing colloidal stability during storage and in circulation.[1][10] Furthermore, the presence of DSPE-PEG(2000) can increase the packing and compressibility of the lipid bilayer, which helps to reduce the leakage of the encapsulated drug.[8]

| Parameter | DSPE-PEG(2000) Mol% | Observation | Rationale | Citations |

| Particle Size | Increasing from 0% to 10% | General decrease in hydrodynamic diameter. | Steric repulsion from hydrated PEG chains favors smaller, unilamellar vesicles. | [7] |

| Zeta Potential | Addition of 5-10 mol% | Shifts towards neutral (e.g., from -20 mV to approx. -10 mV or -4 mV). | Shielding effect of the PEG layer masks the surface charge. | [5][9] |

| Stability | Addition of 5-20 mol% | Significantly increased stability against aggregation, even in high ionic strength solutions. | Steric hindrance prevents close approach and van der Waals interactions between vesicles. | [3] |

| Drug Leakage | Increasing mol% (up to a point) | Decreased leakage of encapsulated contents in the gel state. | Increased packing and compressibility of the lipid bilayer. | [8] |

Pharmacokinetic Profile of PEGylated Liposomes

The alterations in physicochemical properties directly translate to superior in vivo performance.

Prolonged Circulation Half-Life

By evading MPS uptake, DSPE-PEG(2000) is the key determinant of a long circulation half-life. Studies have shown that PEGylated liposomes can remain in circulation for over 24 hours.[11] In a comparative study with the drug Salvianolic acid B, encapsulation in PEGylated liposomes prolonged its half-life by 17.5-fold compared to the free drug, a significant increase over the 5.8-fold extension seen with conventional liposomes.[2]

Enhanced Tumor Accumulation (EPR Effect)

The extended circulation time is crucial for passive targeting of solid tumors. The disorganized and leaky vasculature of tumors, combined with poor lymphatic drainage, leads to the 'Enhanced Permeability and Retention' (EPR) effect. Long-circulating stealth liposomes have a greater opportunity to extravasate through these leaky vessels and accumulate within the tumor interstitium, thereby increasing the local concentration of the encapsulated therapeutic agent.[12]

| Formulation | Half-life (t½) Fold Increase | AUC(0-t) Fold Increase | Citation |

| Free Salvianolic Acid B | 1.0x (Baseline) | 1.0x (Baseline) | [2] |

| Conventional Liposome | 5.8x | 6.7x | [2] |

| PEGylated Liposome | 17.5x | 13.3x | [2] |

Advanced Applications: Functionalization for Targeted Delivery

The utility of DSPE-PEG(2000) extends beyond creating a passive stealth shield. The terminal methoxy (B1213986) group of the PEG chain can be replaced with reactive functional groups (e.g., Amine, Maleimide, Carboxyl).[13] This allows for the covalent conjugation of targeting ligands such as antibodies, peptides, or aptamers, enabling active targeting of the liposome to specific cell surface receptors, further enhancing drug delivery specificity and efficacy.

Experimental Protocols

Preparation of PEGylated Liposomes via Thin-Film Hydration and Extrusion

This method is a robust and widely used technique for producing unilamellar liposomes of a defined size.[9]

Materials & Equipment:

-

Lipids: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, DSPE-PEG(2000).

-

Organic Solvent: Chloroform/Methanol (B129727) mixture (e.g., 2:1 v/v).

-

Hydration Buffer: Phosphate-buffered saline (PBS, pH 7.4) or HEPES buffer.

-

Rotary evaporator, water bath, vacuum pump.

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Glass round-bottom flask.

Procedure:

-

Lipid Dissolution: Dissolve DSPC, Cholesterol, and DSPE-PEG(2000) in the chloroform/methanol solvent in a round-bottom flask. A typical molar ratio is 55:40:5.[6] Swirl gently until the solution is clear and homogenous.

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature (Tc) of the highest Tc lipid (for DSPC, >55°C) to evaporate the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask.

-

Film Drying: Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[14]

-

Hydration: Add the aqueous hydration buffer (pre-heated to above the Tc) to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

Extrusion (Sizing): Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Equilibrate the extruder to a temperature above the lipid Tc. Load the MLV suspension into one of the extruder syringes and pass it through the membrane a set number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[9]

-

Storage: Store the final liposome suspension at 4°C. Do not freeze.

Characterization of Physicochemical Properties

Particle Size, PDI, and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI); Electrophoretic Light Scattering (ELS) for zeta potential.

-

Procedure:

-

Dilute a small aliquot of the liposome suspension in the original hydration buffer to an appropriate concentration for the instrument (to avoid multiple scattering effects).

-

Transfer the diluted sample to a suitable cuvette (e.g., disposable sizing cuvette or folded capillary cell for zeta potential).

-

Equilibrate the sample to a controlled temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software instructions. Measurements should be performed in triplicate.

-

Determination of Encapsulation Efficiency (EE%)

This protocol determines the percentage of the initial drug that is successfully entrapped within the liposomes.

Technique: High-Performance Liquid Chromatography (HPLC) combined with a separation method.

Procedure:

-

Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposomes. Common methods include:

-

Size Exclusion Chromatography (SEC): Pass the liposome suspension through a small column (e.g., Sephadex G-50). The large liposomes will elute first, while the smaller, free drug molecules are retained and elute later.

-

Centrifugation/Ultrafiltration: Use a centrifugal filter device with a molecular weight cut-off that retains the liposomes while allowing the free drug to pass through.

-

-

Quantification of Total Drug: Disrupt or dissolve an aliquot of the original, unseparated liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Analyze this sample by HPLC to determine the total drug concentration (C_Total).

-

Quantification of Free Drug: Analyze the filtrate/later fractions from the separation step (Step 1) by HPLC to determine the concentration of free drug (C_Free).

-

Calculation: Calculate the EE% using the following formula:

-

EE% = [(C_Total - C_Free) / C_Total] x 100[4]

-

Assessment of In Vivo Pharmacokinetics

This protocol outlines a typical procedure for determining the circulation time of liposomes in a rodent model.

Procedure:

-

Animal Model: Use appropriate animal models, such as BALB/c mice or Sprague-Dawley rats.

-

Administration: Administer the liposomal formulation (containing the drug or a fluorescent/radiolabel) via intravenous (tail vein) injection at a defined dose.

-

Blood Sampling: Collect small blood samples (e.g., 20-50 µL) from the retro-orbital sinus or other appropriate site at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).[7] Collect samples into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Centrifuge the blood samples to separate the plasma.

-

Drug Quantification: Extract the drug from the plasma samples and quantify its concentration using a validated analytical method, such as HPLC or LC-MS/MS.

-

Data Analysis: Plot the plasma concentration of the drug versus time. Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).[14]

Conclusion

DSPE-PEG(2000) is an indispensable component in the formulation of long-circulating liposomal drug delivery systems. By forming a protective hydrophilic corona, it effectively shields liposomes from the body's immune clearance mechanisms, leading to dramatically extended circulation times. This "stealth" property, combined with improvements in colloidal stability and drug retention, enables enhanced accumulation at pathological sites like tumors through the EPR effect. The ability to functionalize the PEG terminus for active targeting further expands its utility. A thorough understanding and characterization of the role of DSPE-PEG(2000) are therefore essential for the rational design and development of effective nanomedicines.

References

- 1. researchgate.net [researchgate.net]

- 2. sopharcos.com [sopharcos.com]

- 3. brookhaveninstruments.com [brookhaveninstruments.com]

- 4. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of nanometer-sized liposomes for encapsulation and microRNA transfer to breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Self-Assembly of DSPE-MPEG(2000) Sodium Salt in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) sodium salt in aqueous solutions. DSPE-MPEG(2000) is a PEGylated phospholipid widely utilized in the development of nanocarriers, such as micelles and liposomes, for drug delivery applications. Its amphiphilic nature drives its self-assembly into core-shell micellar structures in aqueous environments, which can encapsulate hydrophobic drugs, enhance their solubility, and prolong their circulation time in the bloodstream.

Core Concepts of DSPE-MPEG(2000) Self-Assembly

DSPE-MPEG(2000) is an amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic methoxy-polyethylene glycol (mPEG) chain with an average molecular weight of 2000 Da. In an aqueous solution, the hydrophobic DSPE tails minimize their contact with water by aggregating to form a core, while the hydrophilic PEG chains form a protective corona, interfacing with the surrounding aqueous medium. This self-assembly process is spontaneous above a certain concentration known as the critical micelle concentration (CMC).

The PEG corona provides steric stabilization, which prevents the micelles from aggregating and reduces their uptake by the mononuclear phagocyte system, leading to extended circulation times in vivo.[1][2] The size, stability, and drug-loading capacity of these micelles are influenced by factors such as the length of the PEG chain, the nature of the lipid anchor, and the composition of the aqueous medium (e.g., ionic strength, pH).

Quantitative Data on DSPE-MPEG(2000) Micelle Properties

The following tables summarize key quantitative parameters for DSPE-MPEG(2000) micelles in aqueous solutions, compiled from various studies.

Table 1: Critical Micelle Concentration (CMC) of DSPE-MPEG(2000)

| CMC (µM) | Method | Solvent | Reference |

| ~1 | Not specified | Aqueous solution | [1][2] |

| 1.8 x 10⁻⁵ mol L⁻¹ (18 µM) | Not specified | Saline (0.9% w/v) | [3] |

| ~1 x 10⁻⁶ M (1 µM) | Not specified | Aqueous solution | [4] |

| 0.5 - 1.5 | Fluorescence Probe | Aqueous solution | [5] |

| ~10 times higher in water than in buffer | Not specified | Pure water vs. HEPES buffered saline | [6] |

Table 2: Hydrodynamic Diameter and Polydispersity Index (PDI) of DSPE-MPEG(2000) Micelles

| Hydrodynamic Diameter (nm) | PDI | Method | Solvent | Reference |

| 8.2 ± 1.2 | Not specified | DLS | Deionized water | [1] |

| 9.6 ± 0.6 | Not specified | DLS | Saline (0.9% w/v) | [3] |

| ~10 | Not specified | SAXS | Saline (0.9% w/v) | [3] |

| 2 - 15 | Not specified | DLS | Pure water and HEPES buffered saline | [6] |

| 15.1 ± 0.8 | Not specified | DLS | Aqueous medium | |

| 33 ± 15 | Not specified | DLS | Water | [7] |

| 52.0 | 0.952 | DLS | Not specified | [8] |

| ~15 | Not specified | DLS | Isotonic HEPES buffer (at 1-5 mM) | [9] |

Table 3: Zeta Potential of DSPE-MPEG(2000) Micelles

| Zeta Potential (mV) | Solvent | Reference |

| -30.1 ± 6.3 | Deionized water | [1] |

| -2.7 ± 1.1 | Saline (0.9% w/v) | [3] |

| -4.6 ± 1.3 | 1 mM Potassium Chloride | |

| -38.0 | Not specified | [8] |

Table 4: Aggregation Number (Nagg) of DSPE-MPEG(2000) Micelles

| Aggregation Number (Nagg) | Temperature (°C) | Solvent | Reference |

| 76 | 25 | Aqueous solution | [1] |

| ~90 | Not specified | Aqueous solution | [4] |

| ~90 | Not specified | Saline solution | [6] |

| < 8 | Not specified | Water | [6] |

Experimental Protocols

Detailed methodologies for the preparation and characterization of DSPE-MPEG(2000) micelles are provided below.

a) Direct Dissolution Method [1][9] This method is straightforward and involves the direct dispersion of the DSPE-MPEG(2000) sodium salt in an aqueous solution.

-

Weigh the required amount of DSPE-MPEG(2000) sodium salt powder.

-

Slowly add the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline (PBS), or HEPES buffered saline) to the powder.

-

Stir the mixture at room temperature for a specified period (e.g., 30 minutes) until a clear solution is obtained.[1]

-

For some applications, the solution may be flushed with an inert gas like argon and allowed to equilibrate for several hours in the dark.[9]

b) Thin-Film Hydration Method [10] This is a common method for preparing liposomes but can also be adapted for micelles, especially when incorporating hydrophobic drugs.

-

Dissolve DSPE-MPEG(2000) sodium salt and any hydrophobic drug in a suitable organic solvent (e.g., chloroform, ethanol).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

-

Hydrate the thin film with an aqueous buffer (e.g., PBS) by gentle agitation or vortexing at a temperature above the lipid's phase transition temperature.

-

The resulting suspension can be sonicated or extruded to obtain micelles of a uniform size.

c) Solvent Evaporation Method [3] This method is also suitable for encapsulating hydrophobic agents.

-

Dissolve DSPE-MPEG(2000) sodium salt in an organic solvent like chloroform.[3]

-

Completely remove the solvent under reduced pressure to form a thin film.[3]

-

Hydrate the film with an aqueous solution (e.g., saline 0.9% w/v) in a water bath at a controlled temperature (e.g., 40°C) for a short period (e.g., 5 minutes).[3]

-

Vortex the solution to ensure complete dispersion of the micelles.[3]

-

The micellar solution can be filtered through a membrane (e.g., 0.22 µm polycarbonate membrane) to remove any larger aggregates.[3]

a) Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) [1][3][8] DLS is used to determine the hydrodynamic diameter and size distribution of the micelles.

-

Dilute the micelle solution to an appropriate concentration with the same solvent used for preparation.

-

Transfer the sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters, including the solvent viscosity and refractive index.

-

Perform the measurement, typically at a fixed scattering angle (e.g., 90° or 173°). The instrument software calculates the hydrodynamic diameter and PDI from the fluctuations in scattered light intensity.

b) Zeta Potential Measurement [1][3][8] Zeta potential is a measure of the surface charge of the micelles and an indicator of their colloidal stability.

-

Disperse the micelles in a low ionic strength medium, such as 1 mM potassium chloride, to a suitable concentration.

-

Load the sample into a specialized zeta potential cell.

-

Place the cell in the instrument.

-

Apply an electric field and measure the electrophoretic mobility of the micelles.

-

The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

c) Transmission Electron Microscopy (TEM) for Morphology TEM provides direct visualization of the micelle morphology.

-

Place a drop of the diluted micelle solution onto a carbon-coated copper grid.

-

Allow the sample to adhere for a few minutes.

-

Remove the excess solution with filter paper.

-

Optionally, negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.

-

Allow the grid to dry completely before imaging under the transmission electron microscope.

d) Fluorescence Spectroscopy for Critical Micelle Concentration (CMC) Determination [5] This method utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles.

-

Prepare a series of DSPE-MPEG(2000) solutions with varying concentrations in the desired aqueous medium.

-

Add a small aliquot of a stock solution of a hydrophobic fluorescent probe (e.g., pyrene, diphenylhexatriene) to each solution.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence intensity of the probe in each solution using a fluorimeter.

-

Plot the fluorescence intensity as a function of the DSPE-MPEG(2000) concentration.

-

The CMC is determined as the concentration at which a sharp change in the slope of the plot is observed, indicating the partitioning of the probe into the micellar cores.

Visualizations

The following diagrams illustrate the structure of DSPE-MPEG(2000), its self-assembly into a micelle, and a typical experimental workflow for micelle preparation and characterization.

Caption: Molecular structure of a single DSPE-MPEG(2000) monomer.

References

- 1. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]

- 9. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 10. Preparation of micelles [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Critical Micelle Concentration of DSPE-MPEG(2000) Sodium Salt

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) sodium salt. DSPE-MPEG(2000) is a widely utilized phospholipid-polymer conjugate in the field of drug delivery and nanotechnology. Its amphiphilic nature allows it to self-assemble into stable micelles in aqueous solutions, making it an excellent carrier for hydrophobic drugs. A key parameter governing this self-assembly is the CMC, the concentration at which individual monomers begin to form micelles. Understanding and accurately determining the CMC is critical for the formulation, stability, and in vivo performance of micellar drug delivery systems.

Critical Micelle Concentration (CMC) Data

The CMC of DSPE-MPEG(2000) is influenced by factors such as the solvent, ionic strength, and temperature. The values reported in the literature typically fall within the low micromolar range, which is advantageous for in vivo applications as it promotes micelle stability upon dilution in the bloodstream.[1]

| CMC Value (µM) | Solvent/Medium | Temperature (°C) | Determination Method | Reference |

| ~1.0 | - | - | Not Specified | [1][2] |

| 10 - 20 | Pure Water | Room Temperature (25) | Fluorescence Spectroscopy (DPH Probe) | [3] |

| 0.5 - 1.0 | HEPES Buffered Saline | Room Temperature (25) | Fluorescence Spectroscopy (DPH Probe) | [3] |

| 0.5 - 1.5 | Aqueous Buffer | Not Specified | Fluorescence Spectroscopy | [4][5] |

| 18.0 | Aqueous Medium | Not Specified | Fluorescence Spectroscopy | [6] |

| ~15.0 | Aqueous Medium | Not Specified | Fluorescence Spectroscopy | [6] |

The significant difference in CMC between pure water and buffered saline highlights the effect of ionic strength; increased salt concentration screens the charged headgroups, which stabilizes the micelles and lowers the CMC.[3]

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy

Fluorescence spectroscopy is a common and sensitive method for determining the CMC of amphiphilic molecules. The technique utilizes a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or pyrene, which exhibits different fluorescence properties in polar (aqueous) versus non-polar (micelle core) environments. As micelles form, the probe partitions into the hydrophobic core, resulting in a measurable change in fluorescence intensity or emission spectrum.

Materials and Equipment

-

DSPE-MPEG(2000) sodium salt

-

Hydrophobic fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene - DPH)

-

Appropriate aqueous buffer (e.g., PBS, HEPES buffered saline) or ultrapure water

-

Spectrofluorometer

-

Volumetric flasks and precision pipettes

-

Vortex mixer and sonicator

Detailed Methodology

-

Stock Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM DPH in methanol).

-

Prepare a concentrated stock solution of DSPE-MPEG(2000) in the desired aqueous medium (e.g., 5 mM). The solution should be prepared above the expected CMC and may require gentle heating or sonication to ensure complete dissolution.[1]

-

-

Serial Dilutions:

-

Prepare a series of DSPE-MPEG(2000) dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 µM to 100 µM).

-

-

Probe Addition:

-

To each dilution, add a small, constant aliquot of the fluorescent probe stock solution. The final probe concentration should be very low (e.g., 1 µM for DPH) to avoid altering the micellization process.

-

-

Incubation:

-

Mix each sample thoroughly (e.g., by vortexing).

-

Allow the samples to equilibrate for a set period (e.g., 2-4 hours) in the dark at a constant temperature to ensure the probe has partitioned into any formed micelles.[3]

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the chosen probe (for DPH, λ_ex ≈ 350 nm, λ_em ≈ 430 nm).

-

Measure the fluorescence intensity of each sample.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the logarithm of the DSPE-MPEG(2000) concentration.

-

The resulting plot will typically show two intersecting lines or a sigmoidal curve. The point of intersection or the inflection point, where a sharp increase in fluorescence intensity begins, corresponds to the CMC. This indicates the concentration at which micelles form and encapsulate the hydrophobic probe.[3][6]

-

Visualizations: Workflows and Concepts

Diagram 1: Experimental Workflow for CMC Determination

Caption: Workflow for determining the CMC using fluorescence spectroscopy.

Diagram 2: Micelle Formation Pathway

Caption: Self-assembly of monomers into a micelle above the CMC.

References

- 1. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

understanding the stealth properties of DSPE-MPEG(2000)

An In-depth Technical Guide on the Stealth Properties of DSPE-MPEG(2000)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liposomal drug delivery systems have revolutionized the therapeutic landscape by enhancing the efficacy and reducing the toxicity of various pharmaceutical agents. A critical advancement in this field has been the development of "stealth" liposomes, which are engineered to evade the body's mononuclear phagocyte system (MPS), thereby prolonging their circulation time and increasing their accumulation at target sites. At the heart of this technology is the incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) being a cornerstone of many successful formulations. This technical guide provides a comprehensive overview of the core principles underlying the stealth properties of DSPE-MPEG(2000), supported by experimental data and detailed methodologies.

The Core Mechanism: Steric Hindrance

The primary mechanism by which DSPE-MPEG(2000) imparts stealth characteristics to liposomes is through steric hindrance. The long, flexible, and hydrophilic PEG chains extend from the liposome (B1194612) surface into the surrounding aqueous environment, creating a dense, water-rich protective layer.[1] This "stealth" shield sterically inhibits the binding of opsonins, which are plasma proteins that mark foreign particles for recognition and uptake by phagocytic cells of the MPS, primarily macrophages located in the liver and spleen.[2][3] By preventing opsonization, DSPE-MPEG(2000)-modified liposomes remain unrecognized by the immune system, leading to a significantly extended circulation half-life.[2]

Diagram: Mechanism of Steric Hindrance

Caption: DSPE-MPEG(2000) creates a protective shield, inhibiting opsonin binding and macrophage uptake.

Experimental Evidence and Protocols

The stealth properties of DSPE-MPEG(2000) are substantiated by a wealth of experimental data. This section details the key experiments and provides methodologies for their replication.

Reduced Protein Adsorption

The presence of the PEG layer significantly reduces the non-specific adsorption of plasma proteins onto the liposome surface. This is a critical factor in preventing opsonization and subsequent clearance.

Quantitative Data: Protein Adsorption

| Liposome Formulation | Protein Adsorbed (µg/mg lipid) | Method | Reference |

| Conventional Liposomes | High (Specific values vary) | BCA Assay | [4] |

| DSPE-MPEG(2000) Liposomes | Low (Significantly reduced) | BCA Assay | [4] |

Experimental Protocol: Quantification of Protein Adsorption (BCA Assay)

-

Liposome Preparation: Prepare conventional and DSPE-MPEG(2000)-containing liposomes using the thin-film hydration method.

-

Incubation with Plasma: Incubate a known concentration of each liposome formulation with human or animal plasma for a specified time (e.g., 1 hour) at 37°C.

-

Separation of Liposomes: Separate the liposomes from unbound plasma proteins using size exclusion chromatography (e.g., Sepharose CL-4B column).

-

Lysis of Liposomes: Lyse the collected liposome fractions with a suitable detergent (e.g., 1% Triton X-100) to release any adsorbed proteins.

-

Protein Quantification: Determine the protein concentration in the lysed samples using the Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions. A standard curve is generated using bovine serum albumin (BSA).

-

Data Analysis: Calculate the amount of protein adsorbed per mg of lipid for each formulation.

Diagram: Protein Adsorption Quantification Workflow

Caption: Workflow for quantifying protein adsorption on liposomes using the BCA assay.

Decreased Macrophage Uptake

The reduction in protein adsorption directly translates to decreased recognition and uptake by macrophages. This can be quantified using in vitro cell culture assays.

Quantitative Data: Macrophage Uptake

| Liposome Formulation | Macrophage Uptake (%) | Cell Line | Method | Reference |

| Non-PEGylated Liposomes | High | J774, RAW264.7 | Flow Cytometry | [5][6] |

| DSPE-MPEG(2000) Liposomes | Significantly Lower | J774, RAW264.7 | Flow Cytometry | [5][6] |

Experimental Protocol: In Vitro Macrophage Uptake Assay (Flow Cytometry)

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or J774) to a suitable confluency.

-

Liposome Labeling: Label the liposome formulations with a fluorescent probe (e.g., Rhodamine-PE or NBD-PE) by incorporating the fluorescently-labeled lipid during the preparation process.

-

Incubation: Incubate the cultured macrophages with the fluorescently labeled liposomes at a specific concentration for various time points (e.g., 1, 2, 4 hours) at 37°C.

-

Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized liposomes.

-

Cell Detachment: Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of liposome uptake.

Diagram: Macrophage Uptake Assay Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of a PEGylated liposome that co-encapsulates l-arginine and doxorubicin to achieve a synergistic anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of DSPE-MPEG(2000) Sodium Salt

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] sodium salt, commonly abbreviated as DSPE-MPEG(2000), is a PEGylated phospholipid that has become a cornerstone in the field of advanced drug delivery.[1][2][3][4] Its amphiphilic nature, comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) chain, allows it to spontaneously self-assemble in aqueous environments.[5][6] This property is leveraged in the creation of various nanocarriers, such as micelles and liposomes, to enhance the therapeutic efficacy and safety profile of encapsulated drugs.[2][3][4]

The inclusion of the PEG-2000 chain provides a steric barrier on the surface of these nanocarriers, which inhibits their uptake by the mononuclear phagocyte system.[5][7] This "stealth" characteristic leads to prolonged circulation times in the bloodstream, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[5][7] Formulations containing DSPE-MPEG(2000) have been instrumental in the development of liposomal drug delivery systems for anticancer and antimalarial agents.[1][8][9] This technical guide provides an in-depth overview of the core physicochemical properties of DSPE-MPEG(2000) sodium salt, detailed experimental protocols for its characterization, and visual representations of its molecular behavior.

Core Physicochemical Properties

The utility of DSPE-MPEG(2000) in pharmaceutical formulations is dictated by its distinct physicochemical characteristics. These properties influence its self-assembly, stability, and in vivo behavior.

Molecular and Chemical Identity

DSPE-MPEG(2000) is a complex molecule with a defined chemical structure and molecular weight. These fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | α-[6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-methoxy-poly(oxy-1,2-ethanediyl), monosodium salt | [10] |

| Synonyms | 1,2-Distearoyl-rac-glycero-3-PE-N-Polyethyleneglycol-2000, 1,2-DSPE-mPEG(2000), 18:0 mPEG2000 PE sodium | [8][11] |

| Molecular Formula | (C₂H₄O)n C₄₃H₈₃NO₁₀P • Na | [8][9][10] |

| Molecular Weight | The molecular weight of the DSPE portion is approximately 748 g/mol , and the PEG portion is approximately 2000 g/mol , leading to a total molecular weight of around 2750 g/mol . Different sources report slightly varying computed molecular weights for related structures, such as 872.1 g/mol , which does not appear to include the full PEG-2000 chain.[12][13][14] Another source indicates a molecular weight of 2808.74.[11] A DSPE-PEG(2000) carboxylic acid derivative is reported to have a molecular weight of 2780.38.[15] | |

| Physical Form | Solid.[8][10] | |

| Purity | ≥90% or ≥95% depending on the supplier.[8][9][10][16] |

Solubility Profile

The solubility of DSPE-MPEG(2000) is a critical factor for its handling and formulation. Due to its amphiphilic character, it exhibits variable solubility in different solvents.

| Solvent | Solubility | Reference |

| Chloroform | 10 mg/ml | [8][9] |

| Dimethylformamide (DMF) | 2.5 mg/ml | [8][9][10] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [8][9][10] |

| Ethanol (B145695) | Soluble | [17] |

| Water | Sparingly soluble / Slightly soluble | [10][16] |

For aqueous applications, it is recommended to first dissolve DSPE-MPEG(2000) in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[10]

Colloidal and Self-Assembly Properties

In aqueous media, DSPE-MPEG(2000) molecules self-assemble into supramolecular structures, primarily micelles, above a certain concentration known as the critical micelle concentration (CMC).

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | ~1 µM | In HEPES buffered saline | [6] |

| 10 - 20 µM | In pure water | [18] | |

| 0.5 - 1.5 µM | In buffer | [19] | |

| Micelle Hydrodynamic Diameter | ~8 - 15 nm | Dependent on concentration and solvent | [6][20] |

| 16.5 - 20 nm | For doxorubicin-loaded micelles | [5] | |

| Aggregation Number (Nagg) | ~90 monomers per micelle | In saline solution | [5][18] |

| < 8 monomers per micelle | In pure water | [18] |

The CMC is significantly lower in buffered saline compared to pure water, which is attributed to the charge screening effect of the salt, reducing repulsion between the charged headgroups.[18]

Stability

DSPE-MPEG(2000) imparts stability to the nanocarriers it forms. When stored as a solid at -20°C, it is stable for at least two to four years.[9][10][17] Aqueous solutions are not recommended for storage for more than one day.[10] Liposomes formulated with DSPE-MPEG(2000) exhibit enhanced stability and a prolonged circulation half-life in vivo.[2][3][4][7] The presence of DSPE-PEG has been shown to improve the stability of liposomes in high ionic strength environments like seawater.[21]

Visualizing DSPE-MPEG(2000) Structures and Assemblies

The following diagrams, generated using the DOT language, illustrate the molecular structure and self-assembly behavior of DSPE-MPEG(2000).

Experimental Protocols

Accurate characterization of DSPE-MPEG(2000) and its assemblies is crucial for quality control and formulation development. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

-

DSPE-MPEG(2000) sodium salt

-

Pyrene (fluorescent probe)

-

Acetone (B3395972) (spectroscopic grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Volumetric flasks and precision pipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of 1x10⁻² M.

-

Prepare DSPE-MPEG(2000) solutions: Prepare a series of DSPE-MPEG(2000) solutions in PBS with concentrations ranging from well below to well above the expected CMC (e.g., 1x10⁻⁸ M to 1x10⁻⁴ M).

-

Add pyrene to DSPE-MPEG(2000) solutions: To each DSPE-MPEG(2000) solution, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is constant (e.g., 1x10⁻⁶ M) and the volume of acetone is negligible (e.g., <1% v/v).

-

Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) in the dark to ensure the pyrene has partitioned into the micelles.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 334 nm.

-

Record the emission spectra from 350 nm to 500 nm.

-

Note the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the ratio of the intensities (I₁/I₃) for each DSPE-MPEG(2000) concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-MPEG(2000) concentration.

-

The CMC is determined from the point of inflection in this plot, where a sharp decrease in the I₁/I₃ ratio is observed. This decrease signifies the transfer of pyrene from a polar aqueous environment to the nonpolar micellar core.[22]

-

Liposome Preparation and Characterization

This protocol describes the thin-film hydration method, a common technique for preparing liposomes incorporating DSPE-MPEG(2000).

Materials:

-

Primary lipid (e.g., HSPC)

-

Cholesterol

-

DSPE-MPEG(2000)

-

Organic solvent (e.g., ethanol or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., PBS or 250 mM ammonium (B1175870) sulfate (B86663) for drug loading)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of various pore sizes (e.g., 0.4 µm, 0.2 µm, 0.1 µm)

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., HSPC, cholesterol, and DSPE-MPEG(2000) in a desired molar ratio) in the organic solvent in a round-bottom flask.[23]

-

Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.[23]

-

Place the flask under high vacuum for an extended period (e.g., 12 hours) to remove any residual solvent.[23]

-

-

Hydration:

-

Hydrate the dried lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the lipid phase transition temperature (e.g., 70°C for 30 minutes).[23] This process forms multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[23]

-

Pass the suspension multiple times (e.g., 9-11 times) through a series of polycarbonate membranes with decreasing pore sizes (e.g., 0.4 µm, then 0.2 µm, and finally 0.1 µm) at a controlled temperature (e.g., 70°C).[23]

-

-

Characterization:

-

Particle Size and Zeta Potential: The hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the resulting liposomes can be determined using Dynamic Light Scattering (DLS).[24]

-

Encapsulation Efficiency: The amount of drug successfully encapsulated within the liposomes can be quantified. This often involves separating the free drug from the liposomes (e.g., by ultracentrifugation or gel filtration chromatography) and then quantifying the drug in both fractions using a suitable analytical method like HPLC.[24]

-

Conclusion

DSPE-MPEG(2000) sodium salt is a highly versatile and enabling excipient in the field of nanomedicine. Its well-defined physicochemical properties, particularly its ability to form stable, long-circulating nanocarriers, have been pivotal in the successful formulation of numerous therapeutic products. A thorough understanding and characterization of its molecular and colloidal properties, as outlined in this guide, are essential for the rational design and development of effective and safe drug delivery systems. The provided experimental protocols offer a framework for researchers and drug development professionals to accurately assess the quality and performance of DSPE-MPEG(2000)-based formulations.

References

- 1. PegGylated lipids | DC Chemicals [dcchemicals.com]

- 2. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]

- 3. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crodapharma.com [crodapharma.com]

- 8. DSPE-MPEG(2000) (sodium salt) | CAS 459428-35-4 | Cayman Chemical | Biomol.com [biomol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. biokom.com.pl [biokom.com.pl]

- 11. mPEG-DSPE sodium | PROTACs | TargetMol [targetmol.com]

- 12. DSPE-MPEG(2000) (sodium salt) | C45H87NNaO11P | CID 92041430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. MPEG-2000-DSPE | 147867-65-0 [chemicalbook.com]

- 14. Mpeg-2000-dspe | C45H87NNaO11P | CID 86278269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. avantiresearch.com [avantiresearch.com]

- 16. caymanchem.com [caymanchem.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 21. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 23. 2.4. Liposome preparation [bio-protocol.org]

- 24. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to DSPE-MPEG(2000) for Stabilizing Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)), a critical excipient in the development of stabilized nanoparticles for therapeutic applications. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data on its effects, and visualize key processes to facilitate a deeper understanding of its role in advanced drug delivery systems.

Core Concepts: The Stabilizing Power of DSPE-MPEG(2000)

DSPE-MPEG(2000) is an amphiphilic polymer-lipid conjugate, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Daltons. This unique structure allows it to spontaneously insert into the lipid bilayer of nanoparticles, such as liposomes and solid lipid nanoparticles, with the DSPE anchor embedding within the hydrophobic core and the PEG chain extending into the aqueous exterior.

The primary function of DSPE-MPEG(2000) is to provide steric stabilization, creating a "stealth" effect that enhances the systemic circulation time of nanoparticles. This is achieved through the formation of a dense, hydrophilic PEG cloud on the nanoparticle surface. This layer physically hinders the adsorption of opsonin proteins from the bloodstream, which are responsible for marking foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily macrophages residing in the liver and spleen.[1][2] By evading opsonization, DSPE-MPEG(2000)-stabilized nanoparticles can circulate for longer periods, increasing the probability of reaching their target site.

The incorporation of DSPE-MPEG(2000) also influences the physicochemical properties of nanoparticles, including their size, surface charge, and drug encapsulation efficiency. The molar percentage of DSPE-MPEG(2000) in a formulation is a critical parameter that must be optimized to achieve the desired balance between stability and therapeutic efficacy.

Quantitative Data on DSPE-MPEG(2000) in Nanoparticle Formulations

The following tables summarize the impact of DSPE-MPEG(2000) concentration and other formulation parameters on the key characteristics of various nanoparticles.

Table 1: Effect of DSPE-MPEG(2000) Concentration on Nanoparticle Size and Polydispersity Index (PDI)

| Nanoparticle System | Other Lipids | DSPE-MPEG(2000) (mol%) | Particle Size (nm) | PDI | Reference |

| Liposomes | Egg PC | 0 | >200 | >0.2 | [3] |

| Liposomes | Egg PC | 5 | ~150 | <0.2 | [3] |

| Liposomes | Egg PC | 10 | ~100 | <0.15 | [3] |

| Liposomes | Egg PC | 20 | ~80 | <0.1 | [3] |

| Liposomes | Egg PC | 30 | ~70 | <0.1 | [3] |

| NLCs | Precirol ATO 5, Capryol 90 | 1 | 135.4 ± 2.1 | 0.21 ± 0.02 | |

| NLCs | Precirol ATO 5, Capryol 90 | 2 | 128.7 ± 1.8 | 0.19 ± 0.01 | |

| NLCs | Precirol ATO 5, Capryol 90 | 3 | 121.5 ± 2.5 | 0.17 ± 0.02 | |

| LCP NPs | DOPA, DOPC/DOTAP, Cholesterol | 20 | ~30 | N/A | [4] |

Table 2: Influence of DSPE-MPEG(2000) on Zeta Potential and Encapsulation Efficiency

| Nanoparticle System | Drug | DSPE-MPEG(2000) (mol%) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Liposomes | Doxorubicin | 5 | -25 to -35 | >90 | |

| Liposomes | Cisplatin | 2 | N/A | N/A | [5] |

| Liposomes | Paclitaxel | 5 | -10 to -20 | ~85 | [6] |

| Micelles | Doxorubicin | 100 | -5 to -15 | ~60-90 | |

| LCP NPs | Oligonucleotide | 20 | -10 | N/A | [4] |

Experimental Protocols

Thin-Film Hydration Method for Liposome (B1194612) Preparation

This is a widely used method for preparing liposomes incorporating DSPE-MPEG(2000).[6][7][8][9][10]

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC, Soy PC)

-

Cholesterol

-

DSPE-MPEG(2000)

-

Drug to be encapsulated (lipophilic or hydrophilic)

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Probe or bath sonicator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, DSPE-MPEG(2000), and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired formulation. A common starting ratio is Phospholipid:Cholesterol:DSPE-MPEG(2000) of 55:40:5.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask. It is crucial to ensure complete removal of the organic solvent.

-

Film Drying: Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the dried lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration is typically performed above the phase transition temperature (Tc) of the primary phospholipid with gentle agitation to form multilamellar vesicles (MLVs).

-

Size Reduction (Sonication): To reduce the size and lamellarity of the MLVs, sonicate the suspension using a probe or bath sonicator. Sonication parameters (power, time, temperature) need to be optimized for the specific formulation.

-

Size Homogenization (Extrusion): For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

-

Purification: Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.

Characterization of DSPE-MPEG(2000) Stabilized Nanoparticles

Particle Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS)

-

Principle: Measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles. The size is calculated from the diffusion coefficient. PDI indicates the breadth of the size distribution.

Zeta Potential:

-

Method: Laser Doppler Velocimetry

-

Principle: Measures the electrophoretic mobility of the nanoparticles in an applied electric field. The zeta potential is a measure of the surface charge and is an indicator of colloidal stability.

Encapsulation Efficiency (EE%):

-

Method: Varies depending on the drug. Commonly involves separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or dialysis) and quantifying the drug in the nanoparticle fraction and/or the supernatant using techniques like UV-Vis spectrophotometry or HPLC.

-

Formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Morphology:

-

Method: Transmission Electron Microscopy (TEM) or Cryo-TEM

-

Principle: Provides direct visualization of the nanoparticle shape and size.

Visualizing Core Mechanisms and Workflows

Signaling Pathway: Evasion of Macrophage Uptake

The "stealth" effect of DSPE-MPEG(2000) is primarily a physical and steric hindrance mechanism rather than a classical signaling pathway. The following diagram illustrates the molecular interactions that prevent macrophage recognition.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 8. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrophilic-Lipophilic Balance of DSPE-MPEG(2000): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrophilic-lipophilic balance (HLB) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)). This guide is intended for researchers, scientists, and drug development professionals working with liposomal and nanoparticle-based drug delivery systems.

DSPE-MPEG(2000) is a biocompatible and biodegradable amphiphilic polymer widely utilized in the formulation of nanocarriers. Its structure, comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (MPEG-2000) chain, imparts unique properties that are critical for the stability and in vivo performance of drug delivery vehicles. The MPEG-2000 chain forms a hydrophilic corona on the surface of nanoparticles, which acts as a steric barrier, shielding them from opsonization and clearance by the mononuclear phagocyte system. This "stealth" characteristic significantly prolongs the circulation half-life of the nanocarriers, thereby enhancing their accumulation at target sites through the enhanced permeability and retention (EPR) effect.

Quantitative Data Summary

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants containing a polyoxyethylene (PEG) chain, the HLB can be calculated using Griffin's method. The following table summarizes the calculated HLB value for DSPE-MPEG(2000) and the molecular weights used for this calculation.

| Parameter | Value | Source/Method |

| Calculated HLB Value | ~18.2 | Griffin's Method: HLB = E / 5 |

| Molecular Weight of DSPE | ~748 g/mol | |

| Molecular Weight of MPEG-2000 | ~2000 g/mol | |

| Total Molecular Weight of DSPE-MPEG(2000) | ~2748 g/mol | |

| Weight Percentage of MPEG-2000 (E) | ~72.8% | (MW of MPEG-2000 / Total MW) * 100 |

Experimental Protocols

Theoretical Calculation of HLB using Griffin's Method

Objective: To estimate the HLB value of DSPE-MPEG(2000) based on its chemical structure.

Methodology: Griffin's method is applicable to non-ionic surfactants where the hydrophilic portion consists of ethylene (B1197577) oxide units.[1][2]

-

Determine the molecular weight of the hydrophilic portion (Mh): The hydrophilic part of DSPE-MPEG(2000) is the methoxy polyethylene glycol 2000 (MPEG-2000) chain, which has an average molecular weight of approximately 2000 g/mol .

-

Determine the total molecular weight of the molecule (M): The total molecular weight is the sum of the molecular weights of the DSPE and MPEG-2000 moieties. The molecular weight of DSPE is approximately 748 g/mol . Therefore, the total molecular weight of DSPE-MPEG(2000) is approximately 2748 g/mol .[3][4]

-

Calculate the weight percentage of the hydrophilic portion (E): E = (Mh / M) * 100 E = (2000 / 2748) * 100 ≈ 72.8%

-

Calculate the HLB value: HLB = E / 5 HLB = 72.8 / 5 ≈ 14.56

Note: Some sources may provide slightly different molecular weights for DSPE and the PEG chain, which can influence the calculated HLB value. The value of ~18.2 is derived from a total molecular weight of approximately 2722.38 g/mol as listed by some suppliers.[3]

Experimental Determination of Required HLB (rHLB)

Objective: To experimentally determine the optimal HLB required to form a stable oil-in-water (o/w) emulsion using DSPE-MPEG(2000) as a co-emulsifier. This method helps to understand the emulsifying properties of DSPE-MPEG(2000) in a given system.

Methodology: This protocol is based on the principle of preparing a series of emulsions with a blend of two emulsifiers of known high and low HLB values. The stability of these emulsions is then observed to determine the required HLB of the oil phase.[5]

-

Materials:

-

Oil phase (e.g., a model oil like Miglyol 812)

-

A high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)

-

A low HLB emulsifier (e.g., Sorbitan Monooleate, HLB = 4.3)

-

DSPE-MPEG(2000)

-

Aqueous phase (e.g., purified water or buffer)

-

-

Procedure:

-

Prepare a series of emulsifier blends by mixing the high and low HLB emulsifiers in varying ratios to achieve a range of HLB values (e.g., from 5 to 14 in increments of 1).

-

For each HLB value, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total emulsifier concentration (e.g., 5%). Incorporate a defined concentration of DSPE-MPEG(2000) (e.g., 1% of the total formulation) into the aqueous phase before emulsification.

-

Homogenize each formulation under identical conditions (e.g., using a high-shear homogenizer or microfluidizer) to form the emulsions.

-

Store the prepared emulsions at a controlled temperature and observe their stability over time (e.g., 24 hours, 1 week). Assess stability by visual inspection for phase separation, creaming, or coalescence.

-

The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB (rHLB) of the oil phase in the presence of DSPE-MPEG(2000).

-

Preparation of DSPE-MPEG(2000)-Containing Liposomes via Thin-Film Hydration

Objective: To prepare unilamellar liposomes incorporating DSPE-MPEG(2000) for applications such as drug delivery.

Methodology: The thin-film hydration method is a common and straightforward technique for liposome (B1194612) preparation.[6][7][8][9][10]

-

Lipid Dissolution: Dissolve the primary phospholipid (e.g., HSPC or DSPC), cholesterol, and DSPE-MPEG(2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of the lipids should be chosen based on the desired formulation (e.g., HSPC:Cholesterol:DSPE-MPEG(2000) at a molar ratio of 56:39:5).

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Hydrate the lipid film with an aqueous medium (e.g., phosphate-buffered saline, sucrose (B13894) solution, or a solution containing the drug to be encapsulated) by adding the aqueous phase to the flask and agitating. The hydration temperature should be above the phase transition temperature (Tc) of the lipids.

-

Vesicle Formation: The lipid film will swell and form multilamellar vesicles (MLVs) upon hydration.

-

Size Reduction (Optional but Recommended): To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Visualizations

Caption: Workflow for the preparation of DSPE-MPEG(2000)-containing liposomes via the thin-film hydration method.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Lipid: mPEG-2000-DSPE, Na - CAS #147867-65-0 | CordenPharma [cordenpharma.com]

- 4. Mpeg-2000-dspe | C45H87NNaO11P | CID 86278269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2.4. Liposome preparation [bio-protocol.org]

- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]